2'-O-methyl-5-methyluridine

Description

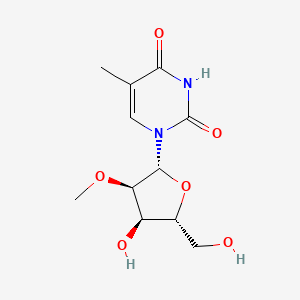

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRPHCORALGKQ-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970832 | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-09-4 | |

| Record name | 5-Methyl-2′-O-methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylribothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-methyl-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-O-methyl-5-methyluridine: Structure, Properties, and Applications in Oligonucleotide Therapeutics

Introduction

In the rapidly advancing field of nucleic acid therapeutics, the strategic chemical modification of nucleosides is paramount to unlocking their full clinical potential. Among the arsenal of available modifications, 2'-O-methyl-5-methyluridine stands out as a cornerstone for enhancing the drug-like properties of oligonucleotides. This modified nucleoside, a derivative of uridine, incorporates two key chemical alterations: a methyl group at the 2'-hydroxyl position of the ribose sugar and another at the 5-position of the uracil base. These modifications are not merely incremental adjustments; they synergistically impart superior nuclease resistance, enhanced binding affinity to target sequences, and improved thermal stability.[1]

This technical guide provides a detailed exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its chemical structure, physicochemical properties, and its critical role in the synthesis of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Chemical Structure and Physicochemical Properties

This compound, also known by its synonyms 2'-O-Methylribothymidine or 2'-O-Methylthymidine, is a modified pyrimidine nucleoside.[2] The core structure consists of a 5-methyluracil (thymine) base linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.

The IUPAC name for this compound is 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione.[3]

Structural Representation

The two-dimensional chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O₆ | [2][4] |

| Molecular Weight | 272.25 g/mol | [4] |

| CAS Number | 55486-09-4 | [2][4] |

| Melting Point | 186 °C | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O">C@@HOC | [3][4] |

| InChIKey | YHRRPHCORALGKQ-FDDDBJFASA-N | [2][3] |

| Solubility | DMF: 14 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 3 mg/ml | [2] |

Significance and Applications in Drug Development

The dual modifications in this compound confer significant advantages in the development of oligonucleotide-based therapeutics.

Enhanced Nuclease Resistance

The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone of an RNA strand from degradation by endo- and exonucleases present in biological fluids.[6] This increased stability is a critical prerequisite for any oligonucleotide drug, as it prolongs its half-life in vivo, allowing for a sustained therapeutic effect.

Increased Binding Affinity and Thermal Stability

The 2'-O-methyl modification pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for the A-form helical structure of RNA-RNA and RNA-DNA duplexes.[1] This conformational rigidity enhances the binding affinity (melting temperature, Tₘ) of the oligonucleotide to its complementary target sequence. The 5-methyl group on the uracil base further contributes to duplex stability through improved base-stacking interactions.[1]

Applications in Therapeutic Oligonucleotides

This compound is a crucial building block for the solid-phase synthesis of various modified oligonucleotides.[1] Its incorporation is particularly valuable in:

-

Antisense Oligonucleotides (ASOs): To enhance stability and target affinity for silencing disease-causing mRNAs.

-

Small Interfering RNAs (siRNAs): To improve the stability and efficacy of the RNAi pathway.

-

Aptamers and Diagnostic Probes: To create stable, high-affinity binding molecules for diagnostic and therapeutic applications.[1]

Furthermore, this modified nucleoside has demonstrated inhibitory properties against certain bacterial strains, such as M. bovis and M. avium, suggesting its potential as a lead compound for antimicrobial drug development.[1][7]

Experimental Protocols and Workflows

General Synthesis Strategy

The synthesis of this compound and its subsequent phosphoramidite for oligonucleotide synthesis is a multi-step process. While specific, large-scale synthesis protocols are often proprietary, a general laboratory-scale approach can be outlined, starting from commercially available 5-methyluridine.[8]

Step 1: Protection of Hydroxyl Groups

-

Rationale: To selectively methylate the 2'-hydroxyl group, the 3'- and 5'-hydroxyl groups of the ribose must be protected. This is typically achieved using bulky protecting groups like dimethoxytrityl (DMT) or silyl ethers.

-

Procedure: React 5-methyluridine with a suitable protecting group reagent (e.g., dimethoxytrityl chloride) in the presence of a base (e.g., pyridine) to yield the 3',5'-diprotected nucleoside.

Step 2: 2'-O-Methylation

-

Rationale: The exposed 2'-hydroxyl group is then methylated.

-

Procedure: The protected nucleoside is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a strong base (e.g., sodium hydride).

Step 3: Deprotection

-

Rationale: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield this compound.

-

Procedure: Acidic conditions (e.g., trichloroacetic acid) are used to remove DMT groups.

Step 4: Phosphoramidite Synthesis (for Oligonucleotide Synthesis)

-

Rationale: To incorporate the modified nucleoside into a growing oligonucleotide chain using an automated synthesizer, it must be converted into a phosphoramidite derivative.

-

Procedure: The 5'-hydroxyl group is protected with a DMT group, and the 3'-hydroxyl group is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).

Workflow: Incorporation into an Oligonucleotide

The following diagram illustrates the workflow for incorporating this compound phosphoramidite into a custom oligonucleotide sequence using solid-phase synthesis.

Caption: Workflow for solid-phase oligonucleotide synthesis.

Conclusion

This compound is a pivotal modified nucleoside in the design and development of nucleic acid-based therapeutics. Its unique chemical structure provides a powerful combination of nuclease resistance and enhanced binding affinity, addressing two of the most significant challenges in the field. As research continues to push the boundaries of gene silencing and editing technologies, the strategic use of this compound will undoubtedly remain a key enabler of next-generation drug development.

References

- 1. This compound|RUO [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. PubChemLite - this compound (C11H16N2O6) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 55486-09-4 | NM01238 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

The Dual Modification: A Technical Guide to the Discovery, Occurrence, and Function of 2'-O-methyl-5-methyluridine (m⁵Um) in tRNA

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structural integrity, stability, and function in protein synthesis. Among the over 100 known modifications, 2'-O-methyl-5-methyluridine (m⁵Um), a nucleoside bearing two distinct methylations on the same uridine base, represents a unique and functionally significant modification. This guide provides a comprehensive technical overview of m⁵Um, from its initial discovery to its biosynthesis, natural occurrence, and functional implications. We detail the stepwise enzymatic pathway responsible for its formation, involving an initial C5 methylation by TRMT2 family enzymes followed by a 2'-O-ribose methylation. Furthermore, we provide a detailed protocol for the detection and quantification of m⁵Um using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Finally, we explore the implications of this modification for drug development, particularly as a potential target for novel antiviral therapies against HIV-1, which relies on a specifically modified tRNA primer for replication.

Section 1: Introduction to tRNA Modifications and the Emergence of m⁵Um

Transfer RNA (tRNA) molecules are central adaptors in protein synthesis, decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. To perform this role with high fidelity and efficiency, tRNAs undergo extensive post-transcriptional processing, resulting in a diverse array of chemical modifications. These modifications, found in all domains of life, are crucial for maintaining the canonical L-shaped tertiary structure of tRNA, ensuring proper folding, and fine-tuning codon recognition.[1][2]

Methylation is the most common type of tRNA modification, with methyl groups being added to the bases or the 2'-hydroxyl group of the ribose sugar.[3] Two common modifications are 5-methyluridine (m⁵U), also known as ribothymidine (rT), and 2'-O-methyluridine (Um). The m⁵U modification, almost universally found at position 54 in the TΨC loop, is known to stabilize the tRNA structure.[4][5] 2'-O-methylation provides conformational rigidity to the ribose sugar, protecting the tRNA from nuclease degradation.[6]

The compound nucleoside, this compound (m⁵Um or rTm), which combines both of these modifications on a single uridine residue, represents a specialized molecular signature. This dual modification imparts enhanced stability and specific recognition properties to the tRNA molecule, with significant biological consequences.

Section 2: The Discovery of this compound (m⁵Um)

The first identification of this compound in a biological molecule was a landmark discovery in the field of nucleic acid chemistry. In 1974, a research group led by H.J. Gross at the Max Planck Institute for Biochemistry conclusively demonstrated the presence of this novel modified nucleoside, which they termed 2′-O-methyl ribothymidine, in a specific lysine-accepting tRNA isolated from rabbit liver.[7][8]

Their work involved the purification of individual tRNA isoacceptors followed by enzymatic digestion and rigorous chemical analysis of the resulting nucleosides. This seminal study was the first to show that a single nucleoside within an RNA molecule could be methylated at both the base and the sugar moiety, highlighting the complex chemical landscape of tRNA.[7]

Section 3: Natural Occurrence and Cellular Localization

Following its initial discovery, m⁵Um has been identified in various organisms, primarily located at the highly conserved position 54 within the TΨC loop of the tRNA cloverleaf structure. This position is critical for forming a tertiary interaction with A58, which helps stabilize the characteristic L-shape of the tRNA molecule.[9]

| Organism/System | tRNA Species | Location | Significance |

| Rabbit (liver) | tRNALys | TΨC Loop | Initial discovery of the modification.[7][8] |

| Dictyostelium discoideum | Developmental tRNAs | Position 54 | Accumulates during post-aggregation development, suggesting a role in developmental protein synthesis.[10] |

| Mouse (liver) | Total tRNA pool | Not specified | Found to be relatively more abundant in the liver compared to the epididymis.[11] |

| Human | tRNALys3 | Position 54 | Utilized by HIV-1 as the primer for reverse transcription; modification state is crucial for viral replication.[9] |

Section 4: The Enzymatic Synthesis of m⁵Um: A Stepwise Pathway

The dual methylation of m⁵Um is not catalyzed by a single, bifunctional enzyme. Instead, compelling evidence points to a sequential, two-step enzymatic pathway. This process involves the coordinated action of two distinct classes of methyltransferases.

Causality of the Pathway: The initial formation of m⁵U is a widespread and often essential modification for tRNA stability. The subsequent 2'-O-methylation of this already modified base suggests a further layer of regulation or functional fine-tuning, likely reserved for specific tRNAs or cellular conditions where enhanced stability or specific recognition is required.

Step 1: Formation of 5-methyluridine (m⁵U)

The first step is the methylation of uridine at the C5 position of the pyrimidine ring. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent tRNA (m⁵U54)-methyltransferases.[12][13]

-

In Eukaryotes: The primary enzymes are TRMT2A for cytosolic tRNAs and TRMT2B for mitochondrial tRNAs.[3][14][15][16][17][18] The yeast ortholog is Trm2.[19][20]

-

In Bacteria: The orthologous enzyme is known as TrmA.[1][21]

These enzymes specifically recognize the T-loop structure common to most tRNAs, rather than the primary sequence, to install the m⁵U54 modification.[22]

Step 2: 2'-O-methylation of 5-methyluridine (m⁵U → m⁵Um)

The second step involves the methylation of the 2'-hydroxyl group of the ribose on the pre-existing m⁵U nucleoside. The specific enzyme responsible for catalyzing the 2'-O-methylation of m⁵U54 in eukaryotes has not yet been definitively identified.[23] This represents a significant knowledge gap in the field. However, research suggests that this modification is highly regulated. For instance, the formation of m⁵Um54 in human tRNA is promoted by the presence of another modification, 1-methyladenosine (m¹A) at position 58, indicating a cooperative modification network.[9]

References

- 1. The gene for a tRNA modifying enzyme, m5U54-methyltransferase, is essential for viability in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA - Wikipedia [en.wikipedia.org]

- 3. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Matching tRNA modifications in humans to their known and predicted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′-O-Methyl ribothymidine: a component of rabbit liver lysine transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Inhibition of HIV-1 replication by primer RNA packaging inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of transfer ribonucleic acids with uridine or 2'-O-methylribothymidine at position 54 in developing Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A survey of dietary effects on tRNA abundance and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic mechanism of tRNA (m5U54)methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereochemistry of methyl transfer catalyzed by tRNA (m5U54)-methyltransferase--evidence for a single displacement mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mouse Trmt2B protein is a dual specific mitochondrial metyltransferase responsible for m5U formation in both tRNA and rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Dual function of the tRNA(m(5)U54)methyltransferase in tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of the TRM2 gene encoding the tRNA(m5U54)methyltransferase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The gene for a tRNA modifying enzyme, m5U54-methyltransferase, is essential for viability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recognition of the T-arm of tRNA by tRNA (m5U54)-methyltransferase is not sequence specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Biological Role of 2'-O-methyl-5-methyluridine in RNA Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA represent a critical layer of gene regulation, expanding the functional capacity of the four canonical nucleotides. Among the more than 170 known modifications, hypermodified nucleosides—those bearing more than one chemical alteration—are of particular interest for their potential to enact highly specific structural and functional roles. This guide focuses on 2'-O-methyl-5-methyluridine, a dually modified nucleoside combining methylation at the C5 position of the uracil base (forming 5-methyluridine, m⁵U) and the 2'-hydroxyl group of the ribose sugar (2'-O-methylation, Nm). We will explore its biosynthetic origins, its structural impact on RNA, its functional consequences in critical biological processes such as translation, and its association with human health and disease. Furthermore, this document provides a detailed overview of the state-of-the-art methodologies employed for its detection and mapping, offering a comprehensive resource for researchers in the field of epitranscriptomics and RNA therapeutics.

Introduction: The Significance of RNA Hypermodification

The central dogma of molecular biology, while foundational, is elegantly embellished by the epitranscriptome—a diverse array of chemical modifications to RNA molecules. These modifications are not mere decorations; they are dynamic regulators of RNA fate and function, influencing everything from RNA stability and structure to translation efficiency and subcellular localization.[1] While single modifications like N⁶-methyladenosine (m⁶A) and pseudouridine (Ψ) have been extensively studied, the roles of hypermodified nucleosides are an emerging frontier.

This compound is a prime example of such a hypermodification. It integrates two of the most widespread modifications:

-

5-methyluridine (m⁵U): Also known as ribothymidine (rT), this modification is famously found at position 54 in the "T-loop" of most transfer RNAs (tRNAs) across all domains of life, where it is crucial for stabilizing the tertiary structure of the tRNA molecule.[2][3]

-

2'-O-methylation (Nm): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar is found in all types of RNA.[4] This modification enhances the stability of RNA helices by favoring a C3'-endo sugar pucker conformation and protects the phosphodiester backbone from hydrolytic cleavage.[5][6]

The combination of these two modifications on a single uridine residue suggests a potent, localized mechanism for fine-tuning RNA structure and function. This guide will dissect the knowns and unknowns of this specific hypermodification, providing both foundational knowledge and practical insights for its study.

Biosynthesis: A Two-Step Enzymatic Pathway

The biosynthesis of this compound is not catalyzed by a single enzyme but is understood to occur through a sequential, two-step process involving distinct classes of methyltransferases. The precise order of these steps can be context-dependent, but generally involves the independent methylation of the base and the ribose sugar.

Step 1: Formation of 5-methyluridine (m⁵U) The initial methylation of uridine at the C5 position is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes from the TrmA/TRMT2 family.

-

In bacteria, TrmA is the primary enzyme responsible for creating m⁵U at position 54 (m⁵U54) in tRNAs.[3]

-

In eukaryotes, the homologous enzymes are TRMT2A (hTRMT2A) for cytosolic tRNAs and TRMT2B for mitochondrial tRNAs.[2] Interestingly, TRMT2B has been shown to have an expanded substrate repertoire, also modifying mitochondrial 12S ribosomal RNA (rRNA).[7][8]

Step 2: 2'-O-methylation of the Ribose The subsequent methylation of the 2'-hydroxyl group can be carried out by two major classes of enzymes:

-

Standalone Methyltransferases: The FTSJ1 (Ftsj1) protein is a key human tRNA 2'-O-methyltransferase.[9] It is responsible for modifying the anticodon loop of a specific subset of tRNAs, including at positions 32 and 34.[10][11] Mutations in the FTSJ1 gene are linked to X-linked intellectual disability, highlighting the critical role of these modifications in proper neurological function.[12] While FTSJ1 is known to produce 2'-O-methyluridine (Um), its activity on an already-modified m⁵U substrate is a key area for further investigation.

-

Guide RNA-directed Methylation: In eukaryotes and archaea, the majority of 2'-O-methylation in rRNAs and small nuclear RNAs (snRNAs) is directed by Box C/D small nucleolar RNAs (snoRNAs) . These snoRNAs act as guides, forming a ribonucleoprotein (RNP) complex with a core set of proteins, including the methyltransferase fibrillarin (FBL) , to specify the exact nucleotide for modification through base-pairing.[13][14] Fibrillarin has also been implicated in the 2'-O-methylation of internal sites on mRNA, where it enhances mRNA stability.[15]

The following diagram illustrates the proposed sequential pathway for the biosynthesis of this compound.

Caption: Proposed two-step biosynthetic pathway for this compound.

Functional Roles and Molecular Mechanisms

The dual nature of this compound modification endows it with the potential to significantly influence RNA function through several mechanisms, primarily by imparting structural stability and modulating molecular interactions.

Impact on RNA Structure and Stability

The structural consequences of this hypermodification are a composite of its individual parts, leading to a highly stabilized local structure.

| Modification Component | Structural Effect | Consequence |

| 2'-O-methylation | Constrains the ribose sugar to a C3'-endo pucker.[5] | Pre-organizes the RNA backbone into an A-form helix, increasing the thermal stability of duplexes and protecting against nuclease degradation.[5][6] |

| 5-methylation (m⁵U) | The methyl group enhances base stacking interactions and reduces the conformational flexibility of the T-loop in tRNA.[3][16] | Stabilizes the tertiary fold of tRNA, which is critical for its maturation and function in protein synthesis.[16] |

| Combined (m⁵Um) | Synergistically stabilizes both the sugar-phosphate backbone and the base, creating a rigid, pre-organized nucleotide. | Provides a strong local anchor point in an RNA structure, potentially preventing alternative conformations and ensuring the fidelity of RNA folding. |

Role in Translation and tRNA Function

Given that both m⁵U and anticodon loop 2'-O-methylation are abundant in tRNA, it is the most likely context for this compound.

-

Codon Recognition and Decoding Fidelity: 2'-O-methylation at the wobble position (position 34) of the tRNA anticodon is critical for accurate decoding.[11] The loss of this modification, as seen in FTSJ1 knockout cells, reduces the translation efficiency of specific codons.[9] The presence of an additional 5-methylation could further refine the anticodon loop structure to optimize codon-anticodon pairing.

-

Modulation of Ribosome Translocation: The m⁵U54 modification has been shown to modulate the speed of ribosome translocation during protein synthesis.[16] Cells lacking m⁵U are less sensitive to translocation-inhibiting antibiotics, suggesting that the modification helps "tune" the translation process.[16] A hypermodified m⁵Um at this or another position could have an even more pronounced effect on translational dynamics.

-

tRNA Maturation and Stability: The enzymes that install m⁵U have been reported to act as tRNA chaperones, promoting proper folding independently of their catalytic activity.[2] The resulting modification then "locks in" this stable structure.

Caption: Potential roles of m⁵Um in tRNA structure and translation function.

Potential Roles in mRNA and Immunity

While less documented, the presence of this compound in mRNA could have significant implications.

-

mRNA Stability: Internal 2'-O-methylation by fibrillarin is known to increase mRNA stability and overall expression levels.[15] The addition of a 5-methyl group could further enhance this protective effect.

-

Innate Immune Evasion: In the context of mRNA therapeutics, modified nucleosides are critical for avoiding detection by cellular pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors, which would otherwise trigger an inflammatory response and shut down translation.[17][18] Synthetic mRNAs incorporating modifications like N1-methylpseudouridine are now standard. This compound could serve as a powerful tool in this regard, combining the immune-evasive properties of both m⁵U and 2'-O-methylation.

Methodologies for Detection, Mapping, and Functional Analysis

Studying a specific hypermodification like this compound requires a multi-pronged approach, combining highly sensitive analytical techniques with robust functional assays.

Identification and Quantification: Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying modified nucleosides.

Principle:

-

RNA Isolation & Digestion: Total RNA or a specific RNA fraction (e.g., tRNA) is isolated and enzymatically digested down to individual nucleosides using nucleases like P1 nuclease and phosphodiesterases.

-

Chromatographic Separation: The resulting mixture of nucleosides is separated using liquid chromatography, typically reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Mass Analysis: The separated nucleosides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a mass spectrometer. A triple quadrupole mass spectrometer (TQ-MS) operating in multiple reaction monitoring (MRM) mode is often used for its high sensitivity and specificity. It measures both the mass of the parent nucleoside ion and the mass of specific fragment ions produced by collision-induced dissociation.[19]

Self-Validating System: The combination of a specific retention time from chromatography and a unique mass transition (parent ion → fragment ion) provides a highly confident identification, minimizing the risk of misidentifying isomers or mass-analogs.[19] For this compound, the expected transition would be from its protonated mass to the mass of its characteristic base, 5-methyluracil (thymine).

Experimental Protocol: LC-MS/MS Nucleoside Analysis

-

RNA Hydrolysis: a. To 1-2 µg of purified RNA in a sterile microfuge tube, add 2 µL of 10x Nuclease P1 buffer, 0.5 µL of Nuclease P1 (1 U/µL), and nuclease-free water to a final volume of 20 µL. b. Incubate at 42°C for 2 hours. c. Add 2.5 µL of 10x Alkaline Phosphatase buffer and 1 µL of Calf Intestinal Alkaline Phosphatase (1 U/µL). d. Incubate at 37°C for an additional 2 hours. e. Centrifuge the sample at 14,000 x g for 10 minutes and transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis: a. Column: Use a C18 reverse-phase column suitable for nucleoside separation. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Run a linear gradient from 0% B to 40% B over 20 minutes to elute nucleosides. e. MS Parameters: Operate the mass spectrometer in positive ion ESI mode. Monitor the specific mass transition for this compound (m/z 273.1 → 127.1). f. Quantification: Use a standard curve generated from a synthetic this compound standard to determine the absolute quantity in the sample.

Caption: Experimental workflow for LC-MS/MS detection of m⁵Um.

Site-Specific Mapping: Sequencing Technologies

Identifying the precise location of this compound within an RNA sequence is challenging but crucial for understanding its context-specific function.

| Method | Principle | Advantages | Limitations |

| Primer Extension at low dNTPs | Reverse transcriptase tends to pause or stop one nucleotide past a 2'-O-methylated site when dNTP concentrations are low.[13][20] | Relatively simple and can be used to validate specific, known sites. | High rate of false positives/negatives; not suitable for transcriptome-wide discovery. |

| Antibody-based Enrichment (MeRIP-Seq) | Uses an antibody specific to the modification to immunoprecipitate RNA fragments containing it, which are then sequenced.[21] | Enables transcriptome-wide profiling. | Dependent on the availability of a highly specific antibody for m⁵Um, which may not exist. Resolution is typically ~100 nt. |

| Nanopore Direct RNA Sequencing | An intact RNA molecule is passed through a protein nanopore. Modified bases disrupt the ionic current in a characteristic way, allowing for their direct detection and mapping.[15][22] | Single-molecule, single-base resolution without reverse transcription. Can detect multiple modifications simultaneously. | Requires sophisticated bioinformatics and machine learning models trained on known modification data to accurately call modified bases.[15][23] |

For novel discovery, nanopore sequencing represents the most promising path forward, provided that a unique electrical signature for this compound can be established and distinguished from its constituent single modifications.

Clinical Relevance and Future Directions

The study of this compound is not merely an academic exercise; it has direct implications for human disease and the development of next-generation therapeutics.

-

Neurological Disorders: The strong link between mutations in the tRNA methyltransferase FTSJ1 and intellectual disability underscores the importance of 2'-O-methylation in the brain.[11][12] Understanding how the loss of modifications like m⁵Um contributes to pathogenesis could open new avenues for diagnosis and therapy.

-

Cancer: Aberrant RNA modification patterns are a hallmark of many cancers. The methyltransferase FBL is often overexpressed in cancer, leading to increased rRNA and mRNA 2'-O-methylation, which promotes protein translation and enhances the stability of cancer-related transcripts.[5][15]

-

RNA Therapeutics: The design of synthetic mRNA vaccines and therapeutics hinges on the use of modified nucleosides to increase stability and evade the immune system.[17][18] this compound, with its dual stabilizing features, is a compelling candidate for inclusion in future therapeutic oligonucleotide designs, including antisense therapies and siRNAs.[24][25]

Future research should focus on:

-

Validation of the Biosynthetic Pathway: Confirming the substrate specificities of TRMT and FTSJ1/FBL enzymes for sequentially modified uridine.

-

Transcriptome-wide Mapping: Employing advanced techniques like nanopore sequencing to generate a comprehensive map of m⁵Um sites across different cell types and conditions.

-

Functional Dissection: Using CRISPR-based editing to knock out the responsible enzymes and observe the specific functional consequences of losing the m⁵Um modification.

-

Therapeutic Application: Synthesizing m⁵Um phosphoramidites and triphosphates to test their incorporation and efficacy in therapeutic RNA constructs.

By continuing to unravel the complexities of RNA hypermodifications like this compound, we can gain a deeper understanding of the fundamental principles of gene regulation and unlock new potential for treating a wide range of human diseases.

References

- 1. Naturally occurring modified ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specificity shifts in the rRNA and tRNA nucleotide targets of archaeal and bacterial m5U methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intellectual disability-associated gene ftsj1 is responsible for 2'-O-methylation of specific tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and quantification of RNA 2'-O-methylation and pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. trilinkbiotech.com [trilinkbiotech.com]

- 18. trilinkbiotech.com [trilinkbiotech.com]

- 19. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mapping 2'-O-methyl groups in ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RNA Modification Sequencing Explained: Methods and Applications - CD Genomics [rna.cd-genomics.com]

- 23. m5U-GEPred: prediction of RNA 5-methyluridine sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2'-O-methyl-5-methyluridine

An In-Depth Technical Guide to the Physicochemical Properties of 2'-O-methyl-5-methyluridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal modified nucleoside in the landscape of nucleic acid research and therapeutic development. Its unique structural modifications—a methyl group on the 2'-hydroxyl of the ribose and another on the 5th position of the uracil base—confer significantly enhanced stability and binding affinity to oligonucleotides. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging this compound in areas such as antisense therapeutics, siRNA development, and diagnostic probe design.

Introduction: The Strategic Importance of this compound

In the pursuit of next-generation genetic medicines, the inherent instability of natural RNA is a critical hurdle. The 2'-hydroxyl group on the ribose backbone makes RNA susceptible to enzymatic degradation by nucleases and alkaline hydrolysis. Chemical modifications to the nucleoside building blocks are therefore essential for creating robust and effective oligonucleotide therapeutics.

This compound, also known as 2'-O-methylribothymidine, is a doubly modified nucleoside that addresses these stability challenges.[1] The 2'-O-methylation is a key modification that sterically shields the phosphodiester linkage from nuclease attack and locks the ribose sugar into a C3'-endo conformation. This pre-organization of the sugar pucker is characteristic of A-form RNA helices and enhances the binding affinity of the oligonucleotide to its target sequence.[2][3] The 5-methyl group on the uracil base (making it a thymine base) further contributes to the thermal stability of the duplex through improved base-stacking interactions.[4]

This guide will delve into the essential physicochemical properties that underpin the utility of this compound, providing the technical data and procedural knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a modified nucleoside is fundamental to its successful incorporation into therapeutic oligonucleotides and for predicting its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChemLite[5] |

| Synonyms | 2'-O-Methylribothymidine, 2'-O-Methylthymidine, 5-methyl-2′-O-methyl-uridine | Cayman Chemical[1] |

| CAS Number | 55486-09-4 | Biosynth[6], Cayman Chemical[1] |

| Molecular Formula | C₁₁H₁₆N₂O₆ | Biosynth[6] |

| Molecular Weight | 272.25 g/mol | Biosynth[6] |

| Appearance | Solid | Cayman Chemical[1] |

| Melting Point | 186 °C | Biosynth[6] |

| Solubility | DMF: 14 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 3 mg/mLWater: 100 mg/mL (with sonication) | Cayman Chemical[1], MedchemExpress[7] |

| Lipophilicity (XLogP3) | -1.4 / -1.6 | PubChem[5][8] |

| pKa (predicted, N3-H) | ~9.2 | Based on 5-methyluridine[9] |

| Storage Temperature | ≤ -15°C | Biosynth[6] |

In-Depth Analysis of Key Properties

Stability: The Cornerstone of Therapeutic Utility

The most significant advantage of 2'-O-methylation is the profound increase in the stability of the RNA molecule. This modification provides robust protection against degradation by a wide range of nucleases.[10] The mechanism of this protection is twofold:

-

Steric Hindrance: The methyl group at the 2' position physically blocks the approach of nuclease enzymes that would otherwise cleave the phosphodiester backbone.

-

Conformational Locking: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is the conformation found in stable A-form RNA helices. This reduces the conformational flexibility of the backbone, making it a less favorable substrate for hydrolytic cleavage.

This enhanced stability is critical for therapeutic applications, as it prolongs the half-life of oligonucleotide drugs in vivo, allowing them to reach their target tissues and exert their biological effect.

Solubility: A Critical Parameter for Formulation and Delivery

Solubility is a crucial factor in drug development, impacting everything from synthesis and purification to formulation and bioavailability. This compound exhibits moderate solubility in aqueous buffers like PBS (3 mg/mL) and significantly higher solubility in organic solvents such as DMSO and DMF.[1] High solubility in water (100 mg/mL) can be achieved with sonication, suggesting that energy input can overcome kinetic barriers to dissolution.[7]

For drug development professionals, this solubility profile is informative. The good solubility in organic solvents is advantageous for the chemical synthesis steps of oligonucleotide production. The moderate aqueous solubility must be considered during the formulation of the final drug product to ensure it remains dissolved and stable at the required therapeutic concentration.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily (octanol) and an aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for this compound is approximately -1.4 to -1.6, indicating that it is a hydrophilic compound.[5][8]

This hydrophilicity is expected for a nucleoside, with its multiple hydroxyl and amide groups capable of hydrogen bonding with water. While this ensures good aqueous solubility, it can present a challenge for passive diffusion across cellular membranes. Therefore, therapeutic oligonucleotides containing this and other modified nucleosides often rely on active uptake mechanisms or specialized delivery vehicles (e.g., lipid nanoparticles) to enter cells.

Ionization (pKa): Influence on Charge and Interaction

This means that at physiological pH (~7.4), the uracil base will be overwhelmingly in its neutral, protonated state. This is important for maintaining the hydrogen bonding patterns required for Watson-Crick base pairing with adenosine in the target RNA sequence, which is the fundamental mechanism of action for antisense and siRNA therapeutics.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, rigorous experimental characterization is essential. The following section outlines standard, self-validating protocols for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is a robust method for determining the saturation solubility of a compound in an aqueous medium.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of saturation solubility. The extended equilibration time ensures that the dissolution process is complete.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it through a 0.22 µm filter.

-

Addition of Compound: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed, clear glass vessel. The excess solid should be clearly visible.

-

Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any remaining suspended solids.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

Validation: Equilibrium is confirmed if the concentrations measured at 24, 48, and 72 hours are within experimental error of each other (typically <5% variance).

Caption: Workflow for Aqueous Solubility Determination.

Protocol: Determination of Lipophilicity (LogP) via HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP) by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of known LogP standards.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A compound's retention time on a C18 column is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP, the LogP of the test compound can be accurately interpolated.

Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-7 calibration standards with known LogP values that bracket the expected LogP of this compound (e.g., from -2 to +3). Inject each standard individually and record its retention time (t_R).

-

Standard Curve Generation: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration curve with a high correlation coefficient (R² > 0.98).

-

Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

-

LogP Calculation: Using the linear regression equation from the standard curve, calculate the LogP of this compound from its measured retention time.

-

System Validation: The analysis should be run in triplicate to ensure the reproducibility of the retention time and the calculated LogP value.

Caption: Workflow for LogP Determination via HPLC.

Conclusion

This compound is a well-characterized modified nucleoside whose physicochemical properties make it an invaluable component in the development of oligonucleotide therapeutics. Its exceptional stability against nuclease degradation, combined with a hydrophilic nature, provides a solid foundation for designing drugs with extended in vivo half-lives. A comprehensive understanding and experimental validation of its properties—solubility, stability, and lipophilicity—are paramount for any researcher or developer aiming to harness its full potential. The methodologies and data presented in this guide serve as a critical resource for advancing the next generation of nucleic acid-based medicines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound|RUO [benchchem.com]

- 5. PubChemLite - this compound (C11H16N2O6) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 55486-09-4 | NM01238 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2\'-O-methyl-5-methyluridine | C11H18N2O6 | CID 72730416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

A Deep Dive into the Structural Nuances of 2'-O-methyl-5-methyluridine and Thymidine: A Technical Guide for Researchers

For professionals in drug development and nucleic acid research, a profound understanding of the subtle yet significant differences between modified and canonical nucleosides is paramount. This guide provides an in-depth technical exploration of the structural distinctions between 2'-O-methyl-5-methyluridine and its well-known deoxyribonucleoside counterpart, thymidine. We will dissect their molecular architecture, elucidate the functional consequences of these differences, and provide practical experimental protocols for their study.

Part 1: Deconstructing the Molecular Architecture: A Head-to-Head Comparison

At first glance, this compound and thymidine share a common pyrimidine base, thymine (also known as 5-methyluracil). However, the key distinctions lie in the sugar moiety and the presence of a crucial methyl group at the 2' position of the ribose sugar in this compound.

Thymidine , a fundamental component of deoxyribonucleic acid (DNA), is a deoxyribonucleoside.[1][2] This means its sugar component is 2'-deoxyribose, which characteristically lacks a hydroxyl group at the 2' position of the pentose ring.[1] This absence of the 2'-hydroxyl group is a defining feature of DNA, contributing to its greater stability and the formation of the classic double helix structure.[2]

This compound , on the other hand, is a modified ribonucleoside.[3][4][5] Its sugar is a ribose, which inherently possesses a hydroxyl group at the 2' position. In this modified nucleoside, this 2'-hydroxyl group is capped with a methyl group, forming a methoxy (-OCH3) group.[3][5] This seemingly minor addition has profound implications for the molecule's properties and its application in RNA-based therapeutics and research.

Here is a summary of the core structural differences:

| Feature | This compound | Thymidine |

| Sugar Moiety | Ribose | 2'-Deoxyribose |

| 2' Position | Methoxy group (-OCH3) | Hydrogen atom (-H) |

| Nucleic Acid | Primarily incorporated into RNA | A primary component of DNA |

| Common Name | 2'-O-methylribothymidine | Deoxythymidine |

To visualize these differences, the following diagram illustrates their chemical structures.

References

In vivo stability and metabolism of 2'-O-methyl-5-methyluridine

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of 2'-O-methyl-5-methyluridine

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dually modified nucleoside, is a cornerstone in the development of next-generation oligonucleotide therapeutics. By incorporating both a 2'-O-methyl group on the ribose sugar and a 5-methyl group on the uracil base (effectively creating a ribothymidine analog), this molecule imparts superior properties to synthetic nucleic acids, most notably enhanced metabolic stability and improved target affinity. This guide provides a comprehensive technical overview of the in vivo stability and metabolic fate of this compound. We will explore the biochemical principles underlying its resistance to nuclease degradation, delineate its anticipated metabolic pathways, and detail the state-of-the-art experimental methodologies used to assess these critical parameters in a preclinical setting.

Introduction: The Rationale for Dual Modification

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has been historically challenged by their rapid degradation by endogenous nucleases and potential for off-target effects.[1][2] Chemical modification of the constituent nucleosides is the most effective strategy to overcome these limitations. This compound (also known as 2'-O-methylribothymidine) represents a highly effective and widely adopted modification.[3][4]

-

2'-O-methylation : The addition of a methyl group to the 2'-hydroxyl of the ribose is a pivotal modification. This small chemical addition provides profound steric hindrance, shielding the adjacent phosphodiester bond from attack by a wide range of endo- and exonucleases.[1][5][6][7] This modification also pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices (like RNA:RNA or RNA:DNA duplexes), thereby increasing the thermal stability and binding affinity of the oligonucleotide for its target RNA.[6][8][9]

-

5-methylation (Ribothymidine) : The methylation at the 5-position of the uracil base converts it to thymine. In the context of an oligonucleotide, this modification enhances thermal stability by improving base-stacking interactions within the duplex.[9] 5-methyluridine is also a naturally occurring modification found in transfer RNA (tRNA), where it plays a role in stabilizing the molecule's tertiary structure.[10]

The synergistic effect of these two modifications makes this compound an invaluable building block for creating highly stable and potent therapeutic oligonucleotides.[9][11]

In Vivo Stability: A Mechanistic Perspective

The paramount advantage of incorporating this compound into an oligonucleotide is the profound increase in its biological half-life. This enhanced stability is a direct consequence of its resistance to enzymatic degradation.

Resistance to Nuclease Degradation

Unmodified RNA is rapidly hydrolyzed in biological fluids by nucleases that recognize the 2'-hydroxyl group. The 2'-O-methyl modification effectively masks this recognition site, rendering the oligonucleotide highly resistant to cleavage.[8][12][13] Studies have consistently shown that oligonucleotides containing 2'-O-methyl modifications exhibit significantly longer half-lives in serum and plasma compared to their unmodified counterparts.[1][7]

Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Modification | Relative Resistance to 3'-Exonuclease (e.g., SVPD) | Relative Resistance to Endonuclease (e.g., DNase I) | Key Findings |

| Unmodified DNA/RNA | Baseline (Rapid Degradation) | Baseline (Rapid Degradation) | Highly susceptible to enzymatic cleavage. |

| 2'-O-methyl RNA | High | High | The 2'-O-methyl group sterically hinders nuclease access, dramatically increasing stability.[7][9] |

| Phosphorothioate (PS) | High | Moderate | The PS backbone modification confers nuclease resistance but can sometimes introduce toxicity or reduce affinity.[1] |

| 2'-O-methyl + 5-methyluridine | Very High | Very High | The combination of 2'-O-methylation for nuclease resistance and 5-methylation for enhanced base stacking provides superior stability.[7][9] |

SVPD: Snake Venom Phosphodiesterase

Factors Influencing In Vivo Stability

While the chemical modification is the primary determinant of stability, other factors also play a role in the overall in vivo disposition of an oligonucleotide containing this compound:

-

Pattern of Modification : The number and position of modified nucleosides within the oligonucleotide sequence can be optimized to balance nuclease resistance with the activity of essential cellular machinery, such as the RNA-induced silencing complex (RISC) for siRNAs.[14]

-

Delivery Vehicle : Encapsulation in delivery systems like lipid nanoparticles (LNPs) can further protect the oligonucleotide from degradation and facilitate its delivery to target tissues.[15]

-

Route of Administration : The method of delivery (e.g., intravenous, subcutaneous) influences the initial exposure to nucleases in the bloodstream and tissues.

In Vivo Metabolism: Unraveling the Metabolic Fate

Following systemic administration, therapeutic oligonucleotides are distributed, metabolized, and eventually excreted. Understanding the metabolic fate of their constituent parts, including modified nucleosides like this compound, is a critical component of preclinical safety assessment.[16]

Proposed Metabolic Pathway

While the complete metabolic pathway of this compound has not been fully elucidated in a single study, a probable pathway can be constructed based on the metabolism of related compounds. The primary metabolic events are expected to be the cleavage of the N-glycosidic bond, followed by the catabolism or excretion of the resulting base and modified sugar.

A key enzymatic step is the hydrolysis of the nucleoside. Recently, a novel 2'-O-methyluridine hydrolase was identified, capable of cleaving 2'-O-methyluridine into uracil and 2'-O-methylribose.[5][17] It is highly probable that a similar hydrolase or a nucleoside phosphorylase can act on this compound.

Caption: Proposed metabolic pathway for this compound.

-

Oligonucleotide Degradation : The parent oligonucleotide is slowly degraded by nucleases in plasma and tissues, releasing constituent nucleosides, including this compound.

-

Glycosidic Bond Cleavage : The released nucleoside is cleaved by a nucleoside hydrolase or phosphorylase into its two components: the base (thymine) and the modified sugar (2'-O-methylribose).[5][17]

-

Base Metabolism : Thymine is a natural nucleobase and is expected to enter the standard pyrimidine catabolism pathway.

-

Sugar Fate : The fate of 2'-O-methylribose is less defined. Due to its modification, it is unlikely to be utilized in anabolic pathways and is most likely eliminated from the body, primarily through renal excretion.[16]

Cellular Uptake and Distribution

For metabolism to occur, the compound must be taken up by cells. Free nucleosides can be transported across cell membranes by concentrative (CNT) and equilibrative (ENT) nucleoside transporters.[18] However, in the context of therapy, the primary driver of distribution is the parent oligonucleotide. Studies with modified oligonucleotides generally show primary distribution to the liver and kidneys, followed by excretion in the urine.[16][19]

Key Experimental Methodologies

Rigorous and validated experimental protocols are essential for accurately characterizing the stability and metabolism of modified nucleosides and the oligonucleotides that contain them.

Protocol: In Vitro Plasma/Serum Stability Assay

This assay provides a direct measure of an oligonucleotide's resistance to nuclease degradation in a physiologically relevant matrix.

Objective: To determine the half-life (t½) of an oligonucleotide containing this compound in plasma or serum.

Step-by-Step Methodology:

-

Preparation : Thaw human (or other species) plasma or serum and centrifuge to remove cryoprecipitates. Pre-warm the plasma to 37°C in a water bath.

-

Incubation : Spike the oligonucleotide into the plasma at a defined final concentration (e.g., 10 µM).

-

Time-Course Sampling : At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/oligonucleotide mixture.

-

Reaction Quenching : Immediately quench the enzymatic degradation in the aliquot by adding a dissociation/denaturing buffer (e.g., containing EDTA and a chaotropic agent like urea).

-

Sample Analysis : Analyze the samples to quantify the amount of full-length, intact oligonucleotide remaining. The preferred method is Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and specificity. Alternatively, Polyacrylamide Gel Electrophoresis (PAGE) with fluorescent labeling can be used.[7][19]

-

Data Analysis : Plot the percentage of intact oligonucleotide remaining versus time. Calculate the half-life by fitting the data to a first-order decay model.

Self-Validating System:

-

Control : An unmodified oligonucleotide of the same sequence must be run in parallel to demonstrate the stabilizing effect of the modification.

-

T=0 Sample : The sample taken immediately after spiking serves as the 100% reference point.

-

Calibration Curve : A standard curve of the oligonucleotide in quenched plasma is necessary for accurate quantification by LC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of a 2′-O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|RUO [benchchem.com]

- 10. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Identification of a 2'- O-Methyluridine Nucleoside Hydrolase Using the Metagenomic Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Function of 2'-O-Methylated Nucleotides in mRNA Stability and Immune Evasion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-methylation (Nm), the addition of a methyl group to the 2' hydroxyl of a nucleotide's ribose, is a critical and widespread epitranscriptomic modification. While abundant in non-coding RNAs, its presence on messenger RNA (mRNA) at both the 5' cap and internal positions serves as a sophisticated regulatory mechanism. This guide provides an in-depth exploration of the molecular machinery, functional roles, and analytical methodologies related to mRNA 2'-O-methylation. We will dissect how this seemingly minor modification provides a powerful dual function: acting as a molecular shield to enhance mRNA stability by protecting it from enzymatic degradation, and serving as a crucial "self" signature to prevent activation of the innate immune system. Understanding these functions is paramount for the development of RNA-based therapeutics, including vaccines and gene therapies, where stability and low immunogenicity are essential for efficacy and safety.

The Molecular Machinery of mRNA 2'-O-Methylation

The placement of a 2'-O-methyl group is a highly controlled enzymatic process, with distinct machinery responsible for modifications at the 5' cap versus internal sites within the mRNA transcript.

Cap-Proximal 2'-O-Methylation: The "Cap 1" and "Cap 2" Structures

In higher eukaryotes, the 5' end of virtually all mRNA transcripts is modified with a 7-methylguanosine (m7G) cap. This structure is further methylated on the ribose of the first and sometimes second transcribed nucleotides.[1][2]

-

Cap 1 Formation: The methylation of the first nucleotide is catalyzed by the Cap 1 Methyltransferase (CMTR1) .[3][4][5] This converts the initial "Cap 0" structure (m7GpppN) to a "Cap 1" structure (m7GpppNm). CMTR1 is recruited to the RNA Polymerase II C-terminal domain, suggesting this modification occurs co-transcriptionally.[5] For RNAs with highly structured 5' termini, CMTR1's activity is enhanced through its interaction with the RNA helicase DHX15.[6]

-

Cap 2 Formation: A subsequent methylation on the second nucleotide can occur, creating a "Cap 2" structure (m7GpppNmpNm). This reaction is catalyzed by a distinct enzyme, CMTR2.[6]

The enzymes responsible for these critical modifications are summarized below.

| Enzyme | Modification | Location | Key Function |

| CMTR1 | Ribose 2'-O-methylation | First transcribed nucleotide (Cap 1) | Immune evasion, promotes translation of specific ISGs.[3][4][7] |

| CMTR2 | Ribose 2'-O-methylation | Second transcribed nucleotide (Cap 2) | Contributes to immune evasion.[2][6] |

| Fibrillarin (FBL) | Ribose 2'-O-methylation | Internal mRNA sites | Enhances mRNA stability and expression.[8][9] |

| FTO | N6-demethylation | N6,2'-O-dimethyladenosine (m6Am) | "Edits" m6Am back to Am at the cap and in snRNAs.[10][11] |

Internal 2'-O-Methylation: A Role for snoRNPs

Beyond the cap, Nm modifications have been identified at internal sites within mRNA molecules.[1][8][9] The primary machinery responsible for this is the box C/D small nucleolar ribonucleoprotein (snoRNP) complex.[1]

-

The Writer Complex: This complex consists of the methyltransferase Fibrillarin (FBL) and a box C/D small nucleolar RNA (snoRNA) that acts as a guide.[1] The snoRNA directs FBL to a specific site on the mRNA through sequence complementarity, ensuring precise modification.[1] For example, the modification of peroxidasin (Pxdn) mRNA is guided by two specific snoRNAs.[12]

The Question of "Erasers"

Unlike some other RNA modifications, 2'-O-methylation is generally considered a stable, irreversible mark. However, the fat mass and obesity-associated protein (FTO) can act as an "editor" for a related modification. FTO is an RNA demethylase that can remove the N6-methyl group from N6,2'-O-dimethyladenosine (m6Am), converting it to 2'-O-methyladenosine (Am).[10][11] This primarily occurs during snRNA biogenesis but highlights a mechanism for modulating the methylation status of adenosines that are also 2'-O-methylated.[10]

Figure 1: The sequential enzymatic pathway for 5' cap methylation.

Core Function: A Molecular Shield for mRNA Stability

2'-O-methylation enhances mRNA stability through several distinct, yet complementary, mechanisms that protect the transcript from degradation.

Biophysical Stabilization of the RNA Backbone

The presence of a methyl group at the 2' position has a profound impact on the sugar's conformation. It sterically favors the C3'-endo ribose pucker, which is the characteristic conformation found in stable A-form RNA helices.[1][13] This conformational bias not only stabilizes helical structures but also makes the adjacent phosphodiester bond less susceptible to nucleophilic attack and subsequent hydrolysis, thereby inherently increasing the transcript's chemical stability.[14][15]

Protection from Decapping and Exoribonuclease Activity

A primary pathway for mRNA degradation begins with the removal of the 5' cap. The Cap 1 structure serves as a critical checkpoint. The decapping exoribonuclease DXO can recognize and degrade RNAs with incomplete caps (Cap 0), but its activity is potently inhibited by the presence of 2'-O-methylation at the first nucleotide (Cap 1).[16][17][18] Fluorescence spectroscopy assays have shown that the 2'-O-methyl group drastically reduces the binding affinity of DXO for the RNA cap, effectively sparing mature, fully modified mRNAs from this quality control degradation pathway.[16][17]

Internal Methylation and Transcript Longevity

Recent studies have demonstrated a positive correlation between internal, FBL-mediated 2'-O-methylation and mRNA stability.[8][9] Knockdown of FBL leads to decreased half-lives of its target mRNAs.[8] One associated mechanism is the widespread shortening of 3' UTRs on 2'-O-methylated transcripts.[8][9] Since longer 3' UTRs often contain binding sites for microRNAs and other factors that promote decay, this shortening provides a global mechanism for increasing RNA stability.[8]

Core Function: A "Self" Signal to Evade Innate Immunity

Perhaps the most critical function of cap 2'-O-methylation, especially in the context of virology and mRNA therapeutics, is its role in distinguishing "self" RNA from "non-self" (e.g., viral) RNA.

The innate immune system employs pattern recognition receptors (PRRs) to detect foreign nucleic acids. Viral RNAs, which may lack the appropriate cap modifications, are potent triggers of an antiviral response.

-

Sensing by IFIT Proteins: A key family of interferon-stimulated genes (ISGs) are the Interferon-induced proteins with tetratricopeptide repeats (IFITs) .[19][20] Specifically, IFIT1 can bind to RNAs possessing a Cap 0 structure and block their translation.[3][7] This serves as a primary host defense mechanism to shut down viral protein production.

-

Evasion via Cap 1: The 2'-O-methylation of the Cap 1 structure acts as a molecular camouflage. It prevents IFIT1 from recognizing and binding to the mRNA, allowing the "self" transcript to be translated efficiently, even during an active interferon response.[3][4][19] Therefore, CMTR1 is essential for ensuring the protein expression of a subset of ISGs, programming a functional antiviral state.[3][4]

-

Viral Mimicry: Many viruses, including Coronaviruses and Flaviviruses, have evolved their own 2'-O-methyltransferase enzymes.[19][21][22] These viral enzymes modify the viral RNA cap to mimic host mRNA, thereby evading detection by PRRs and suppression by IFIT proteins.[19][20][23] Viruses engineered to lack this methyltransferase activity are significantly attenuated and become highly sensitive to the host's interferon response.[19][21]

Figure 2: 2'-O-methylation (Cap 1) allows mRNA to evade IFIT1-mediated translational repression.

The Complex Role of 2'-O-Methylation in Translation

While enhancing stability and immune evasion, the impact of Nm on translation itself is nuanced and context-dependent.

-

Cap-Dependent Translation: By preventing IFIT1-mediated suppression, Cap 1 methylation is permissive and essential for robust translation during an immune response.[3][4]

-

Internal Nm and Ribosomal Decoding: In contrast, 2'-O-methylation within the coding sequence can be inhibitory to translation. The methyl group can sterically perturb the interactions between the mRNA codon-anticodon helix and the monitoring bases of the ribosome (G530, A1492, and A1493 in 16S rRNA).[24][25] This disruption impairs key steps in tRNA selection and accommodation, leading to increased rejection of the correct aminoacyl-tRNA and thus, reduced translation efficiency.[24][25] This suggests that internal Nm may act as a "tuner" to regulate the rate of protein synthesis from specific transcripts.[12]

Experimental Methodologies for Studying mRNA 2'-O-Methylation

Detecting and quantifying this subtle modification requires specialized techniques. The choice of method depends on whether the goal is transcriptome-wide discovery or validation of specific sites.

| Method | Principle | Advantages | Limitations |

| RTL-P (qPCR) | Reverse transcriptase stalls at Nm sites under low dNTP concentrations.[26][27] | Highly sensitive for specific sites, quantitative, accessible. | Not suitable for transcriptome-wide discovery. |

| Nm-Seq / RibOxi-Seq | 2'-O-methylated ribose is resistant to periodate oxidation, allowing for selective sequencing.[14][27] | Transcriptome-wide mapping. | Requires chemical treatment, potential for bias. |

| Nanopore Direct RNA-Seq | Nm modification causes a characteristic change in the electrical current as the RNA passes through a nanopore.[8][14][28] | Direct detection without amplification, provides stoichiometry, maps other modifications simultaneously. | Requires specialized equipment and bioinformatic tools (e.g., NanoNm). |

Protocol: Site-Specific Quantification using Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This method leverages the observation that reverse transcriptase processivity is impaired at an Nm site when dNTP concentrations are limiting.[27] A higher Ct value in the low-dNTP reaction compared to a normal-dNTP reaction is indicative of a modification.

Causality Behind Experimental Choices:

-

Low dNTPs: This is the key. At standard dNTP concentrations, the reverse transcriptase can read through most Nm sites. By limiting the dNTPs, the enzyme's kinetics are altered, making it more sensitive to steric hindrance from the 2'-O-methyl group, causing it to pause or dissociate.

-

Two Reactions (Low vs. Normal dNTP): This provides a self-validating internal control. The normal dNTP reaction quantifies the total amount of transcript. The low dNTP reaction quantifies the amount of transcript that the RT can successfully read through. The difference (ΔCt) reflects the degree of modification-induced stalling.

-

Upstream Primers: The qPCR primers must be designed upstream of the putative Nm site. This ensures that you are measuring the failure of the reverse transcriptase to reach the primer binding site, which is the event caused by the stall.

Step-by-Step Methodology:

-

RNA Isolation: Extract high-quality total RNA from control and experimental cells (e.g., wild-type vs. FBL knockdown). Ensure RNA integrity using a Bioanalyzer or similar method.

-

Reverse Transcription (RT) Setup: For each RNA sample, prepare two separate RT reactions.

-

Reaction A (Normal dNTPs):

-

Total RNA: 1 µg

-

Gene-Specific Primer or Oligo(dT): 1 µL

-

Reverse Transcriptase (e.g., SuperScript IV): 1 µL

-

5X RT Buffer: 4 µL

-

10 mM dNTP Mix: 1 µL

-

RNase Inhibitor: 1 µL

-

Nuclease-free water to 20 µL

-

-

Reaction B (Low dNTPs):

-

Total RNA: 1 µg

-

Gene-Specific Primer or Oligo(dT): 1 µL

-

Reverse Transcriptase: 1 µL

-

5X RT Buffer: 4 µL

-

0.05 mM dNTP Mix (5 µM final): 1 µL

-

RNase Inhibitor: 1 µL

-

Nuclease-free water to 20 µL

-

-

-

RT Incubation: Incubate reactions according to the manufacturer's protocol (e.g., 55°C for 10 min, 80°C for 10 min).

-

Quantitative PCR (qPCR):

-

Dilute the resulting cDNA (e.g., 1:10).

-

Design qPCR primers (Forward & Reverse) that amplify a region upstream of the suspected Nm site.

-

Set up qPCR reactions for both "Normal dNTP" and "Low dNTP" cDNA samples for your gene of interest and a housekeeping gene (as a control).

-

-

Data Analysis:

-

For each sample, calculate the ΔCt: ΔCt = Ct(Low dNTP) - Ct(Normal dNTP)

-

A significantly larger ΔCt in the control cells compared to the methyltransferase-knockdown cells indicates the presence of an Nm site that is dependent on that enzyme.

-

Figure 3: Experimental workflow for the RTL-P method to detect 2'-O-methylation.

Implications in Research and Therapeutics

The dual role of 2'-O-methylation in promoting stability and cloaking mRNA from the immune system has profound implications.

-

mRNA Vaccines and Therapeutics: The efficacy of mRNA vaccines (e.g., for COVID-19) relies heavily on maximizing protein expression while minimizing inflammatory side effects. Incorporating a Cap 1 structure through co-transcriptional capping or enzymatic treatment is a standard and essential step in the manufacturing process.[29] This modification ensures the mRNA is stable and avoids triggering innate immune sensors, which would both degrade the vaccine and cause unwanted immunogenicity.[29]

-

Cancer Biology: The methyltransferase FBL is often overexpressed in cancer cells. This can lead to increased 2'-O-methylation and, consequently, elevated stability and expression of mRNAs encoding proteins involved in cancer pathways.[8][9] This positions FBL and the Nm modification landscape as potential therapeutic targets or biomarkers in oncology.[28]

Conclusion